2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

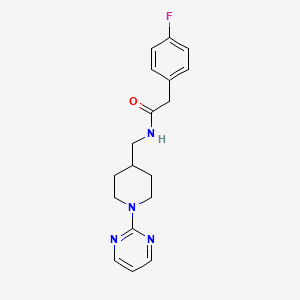

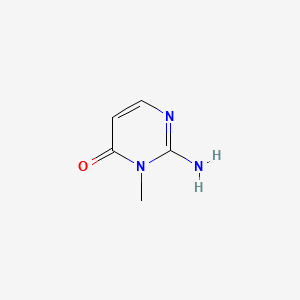

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 2417-17-6 . It has a molecular weight of 125.13 and is typically stored at room temperature . It is a powder in physical form .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, which includes this compound, is often achieved via the Biginelli reaction . This involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . The reaction gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-3-methyl-4(3H)-pyrimidinone . The InChI code is 1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) .Chemical Reactions Analysis

The Biginelli reaction is one of the most efficient methods to obtain 3,4-dihydropyrimidin-2(1H)-one derivatives . This reaction involves the one-pot three-component condensation of an aldehyde, a β-ketoester, and urea in the presence of strong acids .Physical And Chemical Properties Analysis

This compound has a melting point range of 257-260 degrees Celsius . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen

Chemical Resolution and Synthesis Applications

One study demonstrates the chemical resolution of inherently racemic dihydropyrimidinones through site-selective functionalization of Biginelli compounds with chiral electrophiles. This process allows the selective targeting of positions N-3 or C-6 in 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one ester derivatives, leading to both enantiomers of 3,4-dihydropyrimidinones after resolution and deprotection (Singh & Singh, 2009).

Role in Organic Synthesis

3,4-Dihydropyrimidin-2-ones serve as a significant template for developing various therapeutic agents, displaying a wide spectrum of activities due to the versatility of the scaffold. The introduction of various groups at strategic positions significantly increases biological activity, with recent advances highlighting the synthetic utility of C-5 substitution for designing compounds with enhanced bioactivity (Rathwa et al., 2018).

Environmentally Friendly Synthesis

Research aimed at developing environmentally friendly synthesis procedures for 3,4-dihydropyrimidin-2(1H)-ones using alcohols as starting materials in aqueous media has led to derivatives with relevant therapeutic and pharmacological properties, highlighting the potential of these compounds in pharmaceutical chemistry (Kęciek et al., 2020).

Catalysis and Green Chemistry

The use of green catalysts, such as amino acid ionic liquids, for the synthesis of dihydropyrimidinones underlines the push towards sustainable and eco-friendly chemical processes. These catalysts facilitate efficient synthesis with excellent yields and short reaction times, emphasizing the role of green chemistry in modern synthetic methodologies (Sharma et al., 2012).

Biological Evaluation and DNA Binding

Dihydropyrimidinones derivatives have been evaluated for their potential as antitumor agents through studies on DNA binding properties. Such evaluations are crucial for understanding the molecular mechanisms of action of potential therapeutic compounds and for developing new drugs with specific target interactions (Wang et al., 2013).

Wirkmechanismus

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives has been identified as a priority direction . This includes the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Eigenschaften

IUPAC Name |

2-amino-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSXUEPGKWYEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813393.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)

![1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2813403.png)

![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)